molecular formula C16H24N2O5S B11125742 N-(2-Hydroxyethyl)-2-[2-methyl-4-(piperidine-1-sulfonyl)phenoxy]acetamide

N-(2-Hydroxyethyl)-2-[2-methyl-4-(piperidine-1-sulfonyl)phenoxy]acetamide

Cat. No.: B11125742
M. Wt: 356.4 g/mol
InChI Key: GOZCJPYJAZUVNJ-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)-2-[2-methyl-4-(piperidine-1-sulfonyl)phenoxy]acetamide is a synthetic organic compound Its structure suggests it may have applications in various fields such as medicinal chemistry, pharmaceuticals, or materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxyethyl)-2-[2-methyl-4-(piperidine-1-sulfonyl)phenoxy]acetamide likely involves multiple steps, including:

    Formation of the phenoxyacetamide core: This could be achieved by reacting 2-methyl-4-(piperidine-1-sulfonyl)phenol with chloroacetic acid or its derivatives under basic conditions.

    Introduction of the hydroxyethyl group: This step might involve the reaction of the intermediate with ethylene oxide or a similar reagent.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl group could undergo oxidation to form a carbonyl group.

    Reduction: The sulfonyl group might be reduced under specific conditions to form a sulfide.

    Substitution: The phenoxy group could participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution conditions: Strong bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a sulfide.

    Substitution: Introduction of various nucleophiles into the aromatic ring.

Scientific Research Applications

N-(2-Hydroxyethyl)-2-[2-methyl-4-(piperidine-1-sulfonyl)phenoxy]acetamide could have several applications:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Possible therapeutic agent or drug candidate.

    Industry: Use in the synthesis of polymers or advanced materials.

Mechanism of Action

The mechanism of action would depend on its specific application. For instance:

    Biological activity: It might interact with enzymes or receptors, inhibiting or modulating their activity.

    Chemical reactivity: The functional groups could participate in various chemical reactions, leading to the formation of new compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The presence of the piperidine sulfonyl group could impart unique properties, such as increased solubility or specific biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C16H24N2O5S

Molecular Weight

356.4 g/mol

IUPAC Name

N-(2-hydroxyethyl)-2-(2-methyl-4-piperidin-1-ylsulfonylphenoxy)acetamide

InChI

InChI=1S/C16H24N2O5S/c1-13-11-14(24(21,22)18-8-3-2-4-9-18)5-6-15(13)23-12-16(20)17-7-10-19/h5-6,11,19H,2-4,7-10,12H2,1H3,(H,17,20)

InChI Key

GOZCJPYJAZUVNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)OCC(=O)NCCO

Origin of Product

United States

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